N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide
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Overview
Description
N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system formed by the fusion of a pyrazole and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved by reacting 5-aminopyrazole with diethyl ethoxy methylenemalonate under specific conditions.
Functionalization: The core structure is then functionalized by introducing the 3-methyl group and the amino group at the 5-position.
Coupling Reaction: The functionalized pyrazolo[3,4-b]pyridine is coupled with 4-(aminomethyl)phenylacetamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted cancer therapy .
Properties
CAS No. |
1808799-32-7 |
---|---|
Molecular Formula |
C16H17N5O |
Molecular Weight |
295.3 |
Purity |
95 |
Origin of Product |
United States |
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